molecular formula C17H20N4O2S2 B3018668 2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 1210228-27-5

2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

Cat. No. B3018668
CAS RN: 1210228-27-5
M. Wt: 376.49
InChI Key: AVPMIBZEHKYEJB-UHFFFAOYSA-N
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Description

Compounds with structures similar to “2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole” often have biological activities, making them attractive targets in medicinal chemistry . They are often synthesized for evaluation in various biological assays .


Synthesis Analysis

The synthesis of similar compounds often involves the use of starting materials like 2-aroylamino-3,3-dichloroacrylonitriles and employs efficient reaction conditions . The resulting compounds often exhibit structural features that make them promising candidates for further chemical modifications and biological evaluations .


Molecular Structure Analysis

The molecular structure of similar compounds often includes functionalities like amino and sulfonamide groups, which have shown potential for interacting with biological targets .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve the use of efficient reaction conditions to achieve the desired product .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely and are often determined by the specific functional groups present in the molecule .

Scientific Research Applications

Synthesis and Antitumor Activities

  • Novel compounds were synthesized and showed significant cytotoxic activity against colon, breast, and cervical cancer cell lines, highlighting the potential of these compounds in cancer treatment. Quantitative Structure–Activity Relationship (QSAR) studies provided predictive models for their cytotoxic activity, while molecular docking studies evaluated their binding modes within the active site of the MDM2 protein (Łukasz Tomorowicz et al., 2020).

Antibacterial and Antifungal Activities

Anti-HIV Activity

  • A study on the synthesis, structure, and in vitro anti-HIV activity of new 5-substituted piperazinyl-4-nitroimidazole derivatives aimed at developing new non-nucleoside reverse transcriptase inhibitors revealed promising compounds for further research in HIV treatment (N. Al-Masoudi et al., 2007).

Antimicrobial, Antifungal, and Antimalarial Activities

  • Synthesis of sulfonamide and amide derivatives containing piperazine ring and imidazo[1,2-b]pyridazine moiety was characterized, and these compounds were screened for in vitro antimicrobial activity against various bacteria, as well as for antifungal and antimalarial activity, demonstrating the broad potential of these compounds in combating a range of pathogens (A. Bhatt et al., 2016).

Anticancer Activity and Molecular Docking Studies

  • New 4-nitroimidazole derivatives were synthesized and assessed for their antiproliferative inhibition potency against human cancer cell lines, with some compounds showing potent anticancer activities. Molecular docking studies provided insights into the mechanisms of action of these compounds (Yaseen A. Al-Soud et al., 2021).

Mechanism of Action

Target of Action

Similar compounds have been found to interact withCoagulation factor X . This protein plays a crucial role in the coagulation cascade, which is responsible for blood clotting.

Mode of Action

It’s known that sulfonyl piperazine-integrated compounds can bind to specific sites of their target proteins . The binding of this compound to its target could induce conformational changes, altering the protein’s function and leading to downstream effects.

Biochemical Pathways

Given its potential interaction with coagulation factor x, it might influence thecoagulation cascade , a series of reactions that ultimately leads to the formation of a blood clot.

Pharmacokinetics

Similar compounds have shown varied pharmacokinetic properties

Result of Action

If it does interact with coagulation factor x, it could potentially influence blood clotting processes . This could have significant implications in conditions related to coagulation, such as thrombosis or hemophilia.

Safety and Hazards

The safety and hazards associated with similar compounds can vary widely and are often determined by the specific functional groups present in the molecule .

Future Directions

The future directions for research on similar compounds often involve further structural modifications in the quest for more potent agents .

properties

IUPAC Name

2-[4-(5-ethylthiophen-2-yl)sulfonylpiperazin-1-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S2/c1-2-13-7-8-16(24-13)25(22,23)21-11-9-20(10-12-21)17-18-14-5-3-4-6-15(14)19-17/h3-8H,2,9-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPMIBZEHKYEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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